N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE
Overview
Description
N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE is a complex organic compound that features a thiazole ring, a hydrazone linkage, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE typically involves the condensation of N-methyl-N-phenyl-4-formylaniline with 2-(4-phenyl-1,3-thiazol-2-yl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of nitro, sulfo, and halo derivatives.
Scientific Research Applications
N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and antifungal activities.
Industrial Applications: It is used as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE involves its interaction with cellular components:
Comparison with Similar Compounds
Similar Compounds
N-METHYL-N-PHENYL-4-[(E)-[2-(4-PHENYL-1,3-THIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]ANILINE: is compared with other thiazole-containing compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct electronic properties and biological activities. Its ability to form stable hydrazone linkages and interact with various biological targets makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]-4-phenyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4S/c1-27(20-10-6-3-7-11-20)21-14-12-18(13-15-21)16-24-26-23-25-22(17-28-23)19-8-4-2-5-9-19/h2-17H,1H3,(H,25,26)/b24-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHDQKRYMMEAG-LFVJCYFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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